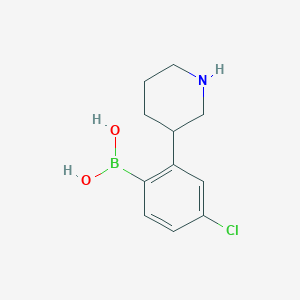
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
准备方法
The synthesis of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated precursor undergoes a reaction with a metal reagent to form an organometallic intermediate.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules . The chlorine and piperidin-3-yl groups further modulate its reactivity and binding affinity, enhancing its effectiveness in specific applications .
相似化合物的比较
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and piperidin-3-yl groups, making it less versatile in certain applications.
3-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
4-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
The presence of the chlorine and piperidin-3-yl groups in this compound enhances its chemical versatility and makes it a unique and valuable compound in various research and industrial applications.
属性
分子式 |
C11H15BClNO2 |
|---|---|
分子量 |
239.51 g/mol |
IUPAC 名称 |
(4-chloro-2-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2 |
InChI 键 |
OAGANBGFONBPGX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)Cl)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















